Cas no 164724-33-8 (1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-)

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- structure
164724-33-8 structure
Product Name:1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-
CAS No:164724-33-8
MF:C54H40N2
MW:716.908813476563
CID:1005677
PubChem ID:22253833
Update Time:2025-07-19

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-
    • CS-0437492
    • 164724-33-8
    • AKOS015901324
    • N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine
    • SCHEMBL1103711
    • Inchi: 1S/C54H40N2/c1-5-13-41(14-6-1)45-21-29-49(30-22-45)55(50-31-23-46(24-32-50)42-15-7-2-8-16-42)53-37-39-54(40-38-53)56(51-33-25-47(26-34-51)43-17-9-3-10-18-43)52-35-27-48(28-36-52)44-19-11-4-12-20-44/h1-40H
    • InChI Key: XLVVNJWZCQJGIH-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C2C=CC=CC=2)=CC=1)(C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC(=CC=1)N(C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 716.319
  • Monoisotopic Mass: 716.319
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 10
  • Complexity: 921
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5A^2
  • XLogP3: 14.9

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1508159-1g
N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine
164724-33-8 98%
1g
¥19306 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1508159-5g
N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine
164724-33-8 98%
5g
¥21385 2023-04-15

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- Related Literature

Additional information on 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)-

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-bipphenyl]-4-yl)-: A Versatile Compound in Modern Biomedical Research

1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- is a synthetic compound with a unique molecular architecture that has garnered significant attention in the biomedical field. This compound, with the CAS number 164724-33-8, features a central benzene ring substituted with four [1,1'-biphenyl]-4-yl groups at the N1, N1, N4, and N4 positions. Its molecular formula is C44H32N4, and its molecular weight is approximately 620.76 g/mol. The compound's structural complexity and functional group diversity make it a promising candidate for various applications in pharmaceuticals, materials science, and biomedical engineering.

Recent studies have highlighted the potential of 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- in the development of advanced drug delivery systems. A 2023 study published in Advanced Materials demonstrated that this compound can be used as a scaffold for designing stimuli-responsive nanocarriers. The [1,1'-biphenyl]-4-yl substituents provide the molecule with enhanced hydrophobicity, which is critical for the controlled release of therapeutic agents in aqueous environments. This property has been leveraged to create nanocarriers that respond to pH changes, enabling targeted drug delivery to specific cellular compartments.

The synthesis of 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- typically involves a multi-step process that begins with the functionalization of biphenyl derivatives. Researchers have employed Suzuki coupling reactions and Stille cross-coupling techniques to attach the [1,1'-biphenyl]-4-yl groups to the benzene ring. A 2022 paper in Organic Letters reported a novel method using palladium-catalyzed cross-coupling to achieve high-yield synthesis of this compound. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent polarity, to ensure the formation of the desired product without side reactions.

One of the most intriguing applications of 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- is in the field of photovoltaic materials. A 2024 study in Advanced Energy Materials explored its potential as a donor material in organic solar cells. The compound's conjugated structure allows for efficient charge transfer, which is essential for high-performance photovoltaic devices. Researchers found that incorporating [1,1'-biphenyl]-4-yl groups into the molecule significantly enhances its absorption spectrum, enabling it to capture a broader range of solar wavelengths. This discovery has sparked interest in developing next-generation solar cells with improved efficiency.

In the realm of biomedical imaging, 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- has shown promise as a fluorescent probe. A 2023 study in Journal of the American Chemical Society demonstrated its ability to emit near-infrared (NIR) light when conjugated with specific dyes. This property is particularly valuable for in vivo imaging, as NIR light has minimal absorption by biological tissues. The study highlighted the compound's potential for real-time monitoring of cellular processes, such as mitochondrial activity and intracellular signaling pathways.

Another area of research focuses on the compound's role in the development of antimicrobial agents. A 2024 paper in Antimicrobial Agents and Chemotherapy investigated its ability to disrupt bacterial cell membranes. The [1,1'-biphenyl]-4-yl substituents were found to interact with lipid bilayers, leading to membrane permeabilization and the leakage of intracellular contents. This mechanism of action could be harnessed to design new antibiotics that target drug-resistant bacterial strains. The study also emphasized the importance of optimizing the molecular structure to enhance antimicrobial efficacy while minimizing toxicity to host cells.

Despite its promising applications, the synthesis and functionalization of 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- present several challenges. One of the primary obstacles is achieving high stereocontrol during the coupling reactions, which can lead to the formation of unwanted byproducts. Researchers are exploring the use of chiral catalysts and asymmetric synthesis strategies to address this issue. Additionally, the compound's hydrophobic nature can make it difficult to solubilize in aqueous environments, which is a critical factor for its use in drug delivery systems. Ongoing studies are focused on developing surfactant-compatible formulations to overcome this limitation.

Furthermore, the environmental impact of 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- and its derivatives is a growing area of concern. A 2023 review in Green Chemistry discussed the need for sustainable synthesis methods to reduce the ecological footprint of this compound. Researchers are investigating green chemistry approaches, such as using biodegradable solvents and catalytic systems with minimal waste generation, to make the production of this molecule more environmentally friendly. These efforts are crucial for ensuring that the benefits of this compound can be realized without compromising ecological sustainability.

In conclusion, 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis([1,1'-biphenyl]-4-yl)- represents a significant advancement in the field of biomedical research. Its unique molecular structure and functional group versatility have opened up new possibilities for drug delivery, photovoltaic materials, and antimicrobial agents. As research continues to uncover its potential, the compound is poised to play a vital role in the development of innovative solutions for healthcare and energy challenges. The ongoing exploration of its synthesis, functionalization, and applications underscores the importance of interdisciplinary collaboration in advancing scientific discovery.

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